![molecular formula C19H15N5O3S B2357192 2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1903425-90-0](/img/structure/B2357192.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
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Description
Scientific Research Applications
Synthesis and Bioactivity
Several studies have focused on the synthesis of novel heterocyclic compounds incorporating thiophene and related moieties, demonstrating their potential in various bioactive applications. For example, Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety, evaluating their insecticidal activity against Spodoptera littoralis, a common agricultural pest. The study highlighted the versatility of heterocyclic chemistry in addressing pest control challenges (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antimicrobial and Antioxidant Activities
Research by Flefel et al. (2018) involved the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, showing moderate to good antimicrobial and antioxidant activities. This study emphasizes the compound's potential in developing new therapeutic agents with antimicrobial properties (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Molecular Docking and In Vitro Screening
Another area of interest is the application of molecular docking and in vitro screening techniques to evaluate the bioactivity of synthesized compounds. For instance, Shiradkar and Kale (2006) investigated condensed bridgehead nitrogen heterocyclic systems, including triazolo[3,4-b][1,3,4]thiadiazoles, for their antibacterial, antifungal, and antitubercular activities. This research demonstrates the potential of heterocyclic compounds in developing new treatments for infectious diseases (Shiradkar & Kale, 2006).
Structure Analysis and Theoretical Calculations
Sallam et al. (2021) focused on the synthesis of pyridazine analogs, including detailed structure analysis and density functional theory (DFT) calculations. The study offers insights into the compound's molecular structure and interaction energies, contributing to the understanding of its pharmacological potential (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-19(8-12-1-3-15-16(7-12)27-11-26-15)20-9-18-22-21-17-4-2-14(23-24(17)18)13-5-6-28-10-13/h1-7,10H,8-9,11H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAGNQORBBLVLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide |
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